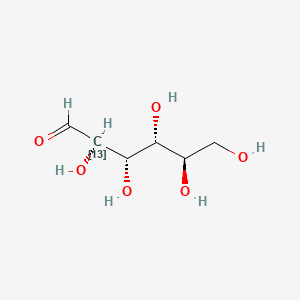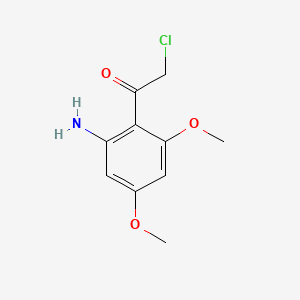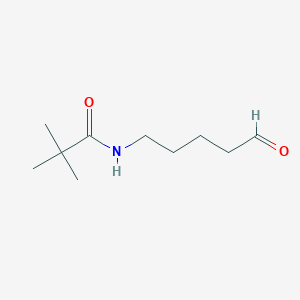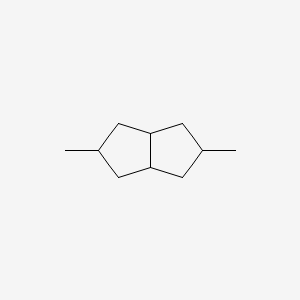
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-2-13C is a stable isotope-labeled compound of glucose, where the carbon at the second position is replaced with the carbon-13 isotope. This labeling allows for the tracking and analysis of glucose metabolism and other biochemical processes in various scientific studies. The compound retains the same chemical properties as regular D-glucose but can be distinguished in analytical techniques due to the presence of the carbon-13 isotope.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-2-13C typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The process involves multiple steps, including protection and deprotection of hydroxyl groups, and selective incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of D-Glucose-2-13C often involves microbial fermentation using carbon-13 labeled substrates. This method is cost-effective and scalable, allowing for the production of large quantities of the labeled compound. The fermentation process is followed by purification steps to isolate the labeled glucose .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose-2-13C undergoes similar chemical reactions as regular D-glucose, including:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glycosides and esters.
Common Reagents and Conditions
Oxidation: Typically involves reagents like bromine water or nitric acid under mild conditions.
Reduction: Sodium borohydride or hydrogenation catalysts are commonly used.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glycosides and esters.
Applications De Recherche Scientifique
D-Glucose-2-13C is widely used in scientific research due to its ability to trace metabolic pathways and study biochemical processes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to understand cellular metabolism.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
D-Glucose-2-13C functions by integrating into metabolic pathways in the same manner as regular glucose. The carbon-13 isotope allows for the tracking of the glucose molecule through various biochemical processes using techniques like NMR and mass spectrometry. This enables researchers to study the kinetics and dynamics of glucose metabolism, providing insights into cellular functions and disease mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Glucose-1-13C
- D-Glucose-6-13C
- D-Glucose-13C6
- D-Glucose-1,2-13C2
- D-Glucose-13C6,1,2,3,4,5,6,6-d7
Uniqueness
D-Glucose-2-13C is unique due to the specific labeling at the second carbon position, which allows for targeted studies of metabolic pathways involving this carbon. This specificity can provide more detailed information compared to uniformly labeled glucose or other positional isomers .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1 |
Clé InChI |
GZCGUPFRVQAUEE-NUPNGVPUSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)









![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)


